molecular formula C28H25FN4O2 B2638112 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1185177-74-5

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2638112
CAS No.: 1185177-74-5
M. Wt: 468.532
InChI Key: LYHDKWJWXPYNBY-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound with a unique structure that combines elements of indole, pyrimidine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Pyrimidine Ring Construction: The indole derivative undergoes cyclization with appropriate reagents to form the pyrimidine ring.

    Fluorination: Introduction of the fluorine atom is usually done using electrophilic fluorinating agents.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting cancer or neurological disorders.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide
  • 2-(3-benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This fluorination can lead to improved pharmacokinetic properties, making it a more effective candidate for drug development.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O2/c29-22-13-14-24-23(16-22)26-27(28(35)32(19-31-26)17-21-10-5-2-6-11-21)33(24)18-25(34)30-15-7-12-20-8-3-1-4-9-20/h1-6,8-11,13-14,16,19H,7,12,15,17-18H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHDKWJWXPYNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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